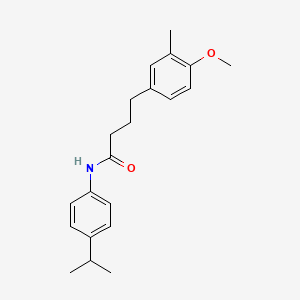
2-(2-hydroxy-5-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxy-5-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that is widely used in scientific research. It is also known as HNID or HNID-1 and has been found to have several applications in the field of medicine and biochemistry.
科学的研究の応用
HNID-1 has been found to have several applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species in cells. It has also been found to have anti-inflammatory and anti-cancer properties. HNID-1 has been used in the development of new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of HNID-1 is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. HNID-1 has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
HNID-1 has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. HNID-1 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, HNID-1 has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using HNID-1 in lab experiments is its fluorescent properties, which make it useful for the detection of reactive oxygen species in cells. HNID-1 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using HNID-1 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of HNID-1. One area of research is the development of new drugs based on the structure of HNID-1 for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of HNID-1, which may lead to the discovery of new targets for drug development. Finally, the use of HNID-1 as a fluorescent probe for the detection of reactive oxygen species in cells may lead to the development of new diagnostic tools for the early detection of diseases.
合成法
The synthesis of HNID-1 involves a multi-step process. The first step involves the condensation of 2-hydroxy-5-methylbenzoic acid with nitroethane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with phthalic anhydride to form the isoindole ring. The final step involves the nitration of the isoindole ring with nitric acid to form HNID-1.
特性
IUPAC Name |
2-(2-hydroxy-5-methylphenyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-8-2-5-13(18)12(6-8)16-14(19)10-4-3-9(17(21)22)7-11(10)15(16)20/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODXUKJVRHMFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)


![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)


